molecular formula C16H13N5O2 B2812041 N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide CAS No. 1808791-59-4

N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide

Cat. No.: B2812041
CAS No.: 1808791-59-4
M. Wt: 307.313
InChI Key: PZGVFXUVLADVAT-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors to enhance yield and purity. These methods ensure the production of large quantities while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The benzotriazole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives and cyanoacetamide derivatives. These compounds share structural features and may exhibit similar chemical reactivity and biological activities.

Uniqueness

N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2H-benzotriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-23-14-8-3-2-5-10(14)13(9-17)18-16(22)11-6-4-7-12-15(11)20-21-19-12/h2-8,13H,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVFXUVLADVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC3=NNN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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